4-(2-Fluoroethoxy)phenylboronic acid
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Overview
Description
Scientific Research Applications
Optical Modulation and Nanotechnology
- Phenyl boronic acids, including derivatives similar to 4-(2-Fluoroethoxy)phenylboronic acid, are utilized in optical modulation. They are effective in quenching near-infrared fluorescence in response to saccharide binding when conjugated to polymers like polyethylene glycol for dispersing carbon nanotubes (Mu et al., 2012).
Catalysis in Organic Synthesis
- Certain phenylboronic acids function as catalysts in dehydrative amidation between carboxylic acids and amines, which is significant in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Spectroscopy and Surface Studies
- The substituent type and position on phenylboronic acids, including fluoro-substituted variants, influence their adsorption mechanism, as demonstrated through spectroscopic studies (Piergies et al., 2013).
Experimental Oncology
- Some phenylboronic acid derivatives exhibit antiproliferative activity in cancer cell lines and can induce apoptosis, indicating potential for cancer therapy (Psurski et al., 2018).
Bio-imaging and Therapeutics
- Phenylboronic acid-functionalized pyrene derivatives, structurally related to this compound, are used for two-photon imaging of cell surface sialic acids and in photodynamic therapy (Li & Liu, 2021).
Sensor Technology and Diagnostics
- Organoboron compounds, including phenylboronic acids, serve as Lewis acid receptors in polymeric membranes for ion sensing, highlighting their application in sensor technology (Jańczyk et al., 2012).
Nanomaterials for Bio-Applications
- Phenylboronic acid-decorated polymeric nanomaterials are used in drug delivery systems and biosensors, exploiting their ability to form reversible complexes with polyols (Lan & Guo, 2019).
Synthesis of Intermediates and Pharmaceuticals
- Phenylboronic acids are key intermediates in the synthesis of compounds like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).
Supramolecular Chemistry
- Phenylboronic acids are integral in the design and synthesis of supramolecular assemblies, offering potential applications in materials science (Pedireddi & Seethalekshmi, 2004).
Glucose-responsive Drug Delivery
- Phenylboronic acid-based nanoparticles have applications in glucose-responsive drug delivery, especially for insulin delivery in diabetic patients (Ma & Shi, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with various biological targets through covalent bonding . The boron atom in these compounds is sp2-hybridized and contains an empty p-orbital, which allows it to form stable covalent bonds .
Biochemical Pathways
Boronic acids are known to be involved in various reactions in organic synthesis . For instance, phenylboronic acid has been used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Result of Action
Boronic acids are known to be involved in various reactions in organic synthesis , which could potentially lead to a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 4-(2-Fluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is known to be stable under refrigerated conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules . This property could potentially allow 4-(2-Fluoroethoxy)phenylboronic acid to interact with a variety of biomolecules in the cell.
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their chemical properties .
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMLDGLDSQHSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCF)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681895 |
Source
|
Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-63-1 |
Source
|
Record name | B-[4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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